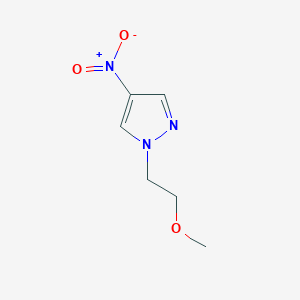

1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-3-2-8-5-6(4-7-8)9(10)11/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGZBZPUTFUMZBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601284996 | |

| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948570-75-0 | |

| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=948570-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601284996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

This technical guide provides a comprehensive overview of the structural characterization of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and field-proven insights into the analytical techniques required for its unambiguous identification and characterization.

Introduction: The Significance of Substituted Nitropyrazoles

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of a nitro group onto the pyrazole scaffold, as seen in 4-nitropyrazole derivatives, significantly modulates the electronic properties of the ring, making these compounds valuable intermediates in the synthesis of more complex molecules. The N-alkylation of 4-nitropyrazole, in this case with a methoxyethyl group, further enhances its potential for creating diverse chemical entities with tailored biological activities.

A thorough structural characterization is paramount to confirm the identity, purity, and isomeric integrity of this compound, ensuring the reliability of subsequent research and development efforts. This guide will detail the primary analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a theoretical discussion on X-ray Crystallography.

Synthesis of this compound

The synthesis of the title compound is typically achieved through the N-alkylation of 4-nitro-1H-pyrazole. The N-H bond of the pyrazole ring is acidic enough to be deprotonated by a suitable base, and the resulting pyrazolide anion acts as a nucleophile, reacting with an appropriate alkylating agent.

Rationale for Experimental Choices:

-

Starting Materials: 4-nitro-1H-pyrazole is the logical precursor, which can be synthesized by the nitration of pyrazole.[1][2] 1-bromo-2-methoxyethane is a common and effective electrophile for introducing the 2-methoxyethyl side chain.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a mild and safe base, suitable for deprotonating the pyrazole.[3] N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation and promotes the nucleophilic attack.

Experimental Protocol: N-Alkylation of 4-nitro-1H-pyrazole

-

Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

-

Reaction: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole.

-

Addition of Alkylating Agent: Add 1-bromo-2-methoxyethane (1.2 equivalents) dropwise to the reaction mixture.

-

Heating and Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Start [label="4-nitro-1H-pyrazole + \n1-bromo-2-methoxyethane"]; Reaction [label="K₂CO₃, DMF\n60-70 °C", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#4285F4"]; Workup [label="Aqueous Work-up\n& Extraction"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

Pyrazole Ring Protons: The 4-nitropyrazole ring will exhibit two singlets for the protons at the C3 and C5 positions. Due to the electron-withdrawing nature of the nitro group, these protons will be shifted downfield.

-

Methoxyethyl Protons: The 2-methoxyethyl side chain will show three distinct signals: a triplet for the methylene group attached to the pyrazole nitrogen (N-CH₂), a triplet for the methylene group adjacent to the methoxy group (O-CH₂), and a singlet for the methyl group (O-CH₃). The coupling between the two methylene groups will result in a triplet-triplet pattern.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

-

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The carbon bearing the nitro group (C4) will be significantly deshielded.

-

Methoxyethyl Carbons: The three carbons of the 2-methoxyethyl group will also give rise to distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

| H3 | ~8.2 | s | ~139 |

| H5 | ~8.0 | s | ~128 |

| C4 | - | - | ~140 |

| N-CH₂ | ~4.4 | t | ~51 |

| O-CH₂ | ~3.7 | t | ~70 |

| O-CH₃ | ~3.3 | s | ~59 |

Note: These are predicted values based on data for similar compounds and may vary slightly in experimental conditions.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound (MW: 171.15 g/mol ), Electron Ionization (EI) would be a suitable technique.

Expected Fragmentation Pattern:

The molecular ion peak ([M]⁺˙) at m/z 171 should be observable. The fragmentation of N-alkyl-4-nitropyrazoles is influenced by the nitro group and the alkyl side chain.[1]

-

Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) to give a fragment at m/z 125.

-

Loss of Oxygen: Loss of an oxygen atom from the nitro group can lead to a fragment at m/z 155.

-

Cleavage of the Methoxyethyl Chain: Alpha-cleavage of the C-C bond in the side chain can result in the loss of a methoxymethyl radical (•CH₂OCH₃), leading to a fragment at m/z 126. Cleavage of the N-C bond can generate a methoxyethyl cation at m/z 59.

M [label="[M]⁺˙\nm/z 171"]; M_minus_NO2 [label="[M-NO₂]⁺\nm/z 125"]; M_minus_O [label="[M-O]⁺˙\nm/z 155"]; M_minus_CH2OCH3 [label="[M-CH₂OCH₃]⁺\nm/z 126"]; CH2OCH3_plus [label="[CH₂CH₂OCH₃]⁺\nm/z 59"];

M -> M_minus_NO2 [label="- NO₂"]; M -> M_minus_O [label="- O"]; M -> M_minus_CH2OCH3 [label="- •CH₂OCH₃"]; M -> CH2OCH3_plus [label="N-C cleavage"]; }

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Expected Absorption Bands:

-

N-O Stretching: The nitro group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching vibrations. For aromatic nitro compounds, these typically appear in the regions of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹.[6]

-

C-H Stretching: C-H stretching vibrations of the pyrazole ring and the alkyl chain will be observed around 3100-2850 cm⁻¹.

-

C=N and C=C Stretching: The stretching vibrations of the pyrazole ring will appear in the 1600-1400 cm⁻¹ region.

-

C-O Stretching: A strong C-O stretching band for the ether linkage is expected around 1100 cm⁻¹.

Table 2: Key IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-O Asymmetric Stretch | 1550 - 1475 | Strong |

| N-O Symmetric Stretch | 1360 - 1290 | Strong |

| Aromatic C-H Stretch | ~3100 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium |

| C=N / C=C Stretch (ring) | 1600 - 1400 | Medium-Weak |

| C-O Stretch (ether) | ~1100 | Strong |

X-ray Crystallography: A Structural Perspective

While a crystal structure for this compound is not currently available in the public domain, insights can be drawn from the extensive crystallographic data on related nitropyrazoles.[7][8]

Expected Structural Features:

-

Planarity: The pyrazole ring is expected to be planar.

-

Bond Lengths and Angles: The bond lengths and angles within the pyrazole ring will be consistent with those of other N-substituted 4-nitropyrazoles. The C-NO₂ bond is expected to be relatively short due to conjugation.

-

Conformation of the Side Chain: The 2-methoxyethyl side chain will likely adopt a staggered conformation to minimize steric hindrance.

-

Intermolecular Interactions: In the solid state, weak intermolecular interactions such as C-H···O hydrogen bonds involving the oxygen atoms of the nitro group and the methoxy group, as well as π-π stacking of the pyrazole rings, are likely to play a significant role in the crystal packing.

Conclusion

The structural characterization of this compound relies on a synergistic application of modern analytical techniques. NMR spectroscopy provides the primary framework of the molecular structure, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Infrared spectroscopy serves to identify key functional groups, particularly the prominent nitro and ether functionalities. Although experimental crystallographic data is pending, theoretical considerations based on analogous structures provide a robust model for its solid-state conformation and intermolecular interactions. The methodologies and interpretative guidance presented in this document establish a self-validating system for the comprehensive and unambiguous characterization of this and related nitropyrazole derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations [e-spacio.uned.es]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. The guide emphasizes the rationale behind experimental methodologies and the principles of data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Molecular Structure and Spectroscopic Significance

This compound is a substituted nitropyrazole, a class of compounds of significant interest in medicinal chemistry and materials science. Spectroscopic analysis is fundamental to confirming the identity, purity, and structure of such synthesized molecules. Each spectroscopic technique provides a unique piece of the structural puzzle, and a combined analysis affords a complete and validated molecular profile.

An In-depth Technical Guide to 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole (CAS 948570-75-0)

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document synthesizes foundational knowledge of pyrazole chemistry, offering insights into its synthesis, properties, and potential applications.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds.[1][2] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4][5] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects.[6][7] The introduction of a nitro group, as seen in the 4-nitro-1H-pyrazole core of the title compound, significantly influences the electronic character of the ring, often enhancing its biological activity or utility as a synthetic intermediate.[8]

Physicochemical and Spectral Properties

This compound is a substituted nitropyrazole with the molecular formula C6H9N3O3 and a molecular weight of 171.15 g/mol .[9] While extensive experimental data is not publicly available, key properties can be tabulated based on supplier information and computational predictions.

| Property | Value | Source(s) |

| CAS Number | 948570-75-0 | [10] |

| Molecular Formula | C6H9N3O3 | [9] |

| Molecular Weight | 171.15 g/mol | [9] |

| Appearance | Likely a solid | Inferred |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Spectral Data

Spectral analysis is crucial for the structural elucidation and purity assessment of chemical compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure. While a publicly available spectrum was not found, the expected chemical shifts can be predicted based on the structure. The protons on the pyrazole ring, the methylene groups of the methoxyethyl chain, and the methyl group of the methoxy moiety would exhibit characteristic signals. ChemicalBook lists the availability of a 1H NMR spectrum for this compound.[9]

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. The exact mass would be a key identifier.

-

Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, such as the C-H bonds of the alkyl chain and aromatic ring, the C-O bond of the ether, and the characteristic strong asymmetric and symmetric stretches of the nitro group (NO2).

Synthesis and Methodologies

A definitive, published synthetic route for this compound was not identified in the current literature. However, a highly probable and logical synthetic pathway can be devised based on established methods for the N-alkylation of pyrazoles. The most likely approach involves the direct alkylation of 4-nitro-1H-pyrazole with a suitable 2-methoxyethylating agent.

Proposed Synthetic Pathway: N-Alkylation of 4-Nitro-1H-pyrazole

The synthesis would logically start from the commercially available 4-nitro-1H-pyrazole.[11][12][13] The key transformation is the regioselective alkylation of the pyrazole nitrogen. The pyrazole ring has two nitrogen atoms, and alkylation can potentially occur at either N1 or N2. For 4-substituted pyrazoles, N1 substitution is generally favored due to steric hindrance from the substituent at C4.[14]

Diagram: Proposed Synthesis of this compound

Caption: A plausible synthetic route via N-alkylation.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on general procedures for N-alkylation of pyrazoles and should be optimized for this specific transformation.[15]

-

Preparation: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, sodium hydride; 1.1-1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Stir the mixture for 30-60 minutes to ensure the formation of the pyrazolate anion. To this suspension, add 1-bromo-2-methoxyethane or 2-methoxyethyl tosylate (1.1 eq) dropwise.

-

Monitoring: The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired this compound.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the aromatic pyrazole core, the electron-withdrawing nitro group, and the N-methoxyethyl substituent.

-

The Pyrazole Ring: The pyrazole ring is aromatic and generally stable.[16] The nitro group at the C4 position is a strong deactivating group, making the ring electron-deficient and less susceptible to electrophilic aromatic substitution.

-

The Nitro Group: The nitro group is the most reactive site for chemical transformation. It can be reduced to an amino group using various reducing agents (e.g., H2/Pd-C, SnCl2, Fe/HCl). This resulting 4-aminopyrazole derivative would be a valuable intermediate for further functionalization, opening pathways to a diverse range of compounds for biological screening.[17]

-

Stability: The compound is expected to be stable under normal laboratory conditions.[18] However, highly nitrated pyrazoles can be energetic materials and should be handled with appropriate care, although this specific compound with a single nitro group is unlikely to be explosive.[19] It may be sensitive to strong light and high temperatures over prolonged periods.

Diagram: Key Reactivity of the 4-Nitropyrazole Core

Caption: Reduction of the nitro group to an amine.

Potential Applications in Drug Development

While no specific biological activities have been reported for this compound, its structural motifs suggest several promising avenues for research in drug discovery. The broader class of pyrazole derivatives has been extensively investigated and has led to numerous clinically approved drugs.[1]

-

Anticancer Activity: Many pyrazole-containing compounds are potent inhibitors of various kinases, which are crucial targets in oncology.[20] The pyrazole scaffold serves as a versatile platform for designing selective kinase inhibitors.[1] The 4-amino derivative of the title compound could be a key starting point for synthesizing libraries of compounds for screening against cancer cell lines and kinase panels.

-

Anti-inflammatory and Analgesic Properties: Pyrazole derivatives are well-known for their anti-inflammatory and analgesic effects, with celecoxib (a COX-2 inhibitor) being a prominent example.[21][22] Novel pyrazole compounds are continuously being explored for their potential to modulate inflammatory pathways.[3]

-

Antimicrobial and Antiviral Activity: The pyrazole nucleus is a common feature in compounds with demonstrated antibacterial, antifungal, and antiviral activities.[4][5] For instance, pyrazole derivatives have been investigated as inhibitors of HIV-1 non-nucleoside reverse transcriptase.[4]

-

Neuroprotective Effects: Recent research has highlighted the potential of pyrazole derivatives in the context of neurodegenerative diseases, acting on various targets within the central nervous system.[3][23]

The methoxyethyl side chain can also play a role in modulating the compound's pharmacokinetic properties, such as solubility and cell permeability, which are critical for drug development.

Conclusion and Future Directions

This compound (CAS 948570-75-0) is a chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct studies on this compound are lacking, its synthesis is feasible through standard N-alkylation procedures. The true value of this compound likely lies in its role as a synthetic intermediate. Reduction of the nitro group to an amine would provide a versatile handle for the construction of compound libraries targeting a wide range of diseases, from cancer to inflammatory disorders and infectious diseases. Further research is warranted to explore the synthesis, reactivity, and biological activities of this and related compounds to unlock their full therapeutic potential.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound(948570-75-0) 1H NMR spectrum [chemicalbook.com]

- 10. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 11. 4-Nitro-1H-pyrazole | CAS#:2075-46-9 | Chemsrc [chemsrc.com]

- 12. 4-Nitro-1H-pyrazole [oakwoodchemical.com]

- 13. 4-硝基-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 14. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

- 17. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chembk.com [chembk.com]

- 19. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: Physicochemical Properties, Synthesis, and Analytical Characterization

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry. The guide details its fundamental physicochemical properties, outlines a robust synthetic pathway, and establishes a systematic workflow for its analytical characterization. By integrating established chemical principles with practical, field-proven insights, this document serves as an essential resource for researchers engaged in the synthesis, evaluation, and application of novel pyrazole-based compounds in drug discovery and development.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its prevalence in a multitude of biologically active compounds and FDA-approved drugs, which exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The pyrazole core's unique electronic properties and its ability to act as a versatile pharmacophore allow it to engage with a diverse range of biological targets, making it a cornerstone for the design of novel therapeutics.[1][2]

Unveiling this compound: A Molecule of Interest

This compound is a derivative that combines the established pyrazole core with two key functional groups that are significant in drug design: a nitro group at the C4 position and a 2-methoxyethyl substituent at the N1 position. The nitro group, a potent electron-withdrawing group, is a well-known pharmacophore that can significantly influence a molecule's biological activity.[3] The 1-(2-methoxyethyl) substituent is of particular interest as it can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability. The inclusion of ether functionalities, like the methoxyethyl group, is a common strategy in drug design to enhance solubility and improve pharmacokinetic profiles.[5] This guide will delve into the essential technical aspects of this molecule, providing a foundational understanding for its potential application in research and drug development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in a research setting. The key identifiers and calculated properties of this compound are summarized below.

Molecular Structure and Formula

-

Molecular Formula: C₆H₉N₃O₃

-

IUPAC Name: this compound

-

CAS Number: 948570-75-0[6]

-

SMILES: O=--INVALID-LINK--[O-][6]

Molecular Weight and Composition

The molecular weight is a critical parameter for a multitude of analytical and experimental procedures.

| Property | Value | Source |

| Molecular Weight | 171.15 g/mol | [6] |

| Exact Mass | 171.0644 g/mol |

Synthesis and Purification

Retrosynthetic Analysis

The retrosynthetic analysis breaks down the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic pathway for this compound.

Proposed Experimental Protocol

Step 1: Synthesis of 4-Nitro-1H-pyrazole

The nitration of pyrazole is a well-documented procedure. A mixture of fuming nitric acid and fuming sulfuric acid is an effective nitrating agent for this transformation.

-

Materials: Pyrazole, Fuming Nitric Acid (90%), Fuming Sulfuric Acid (20%), Concentrated Sulfuric Acid.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, cautiously add pyrazole to concentrated sulfuric acid to form pyrazole sulfate.

-

Separately, prepare the nitrating mixture by carefully adding fuming nitric acid to fuming sulfuric acid, maintaining a low temperature.

-

Slowly add the nitrating mixture to the pyrazole sulfate solution, ensuring the reaction temperature does not exceed 50°C.

-

After the addition is complete, stir the reaction mixture at 50°C for 1.5 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 4-nitro-1H-pyrazole.

-

Step 2: Synthesis of this compound

The N-alkylation of 4-nitro-1H-pyrazole can be achieved using a suitable 2-methoxyethyl electrophile under basic conditions. A similar procedure has been described for the synthesis of 1-hydroxyethyl-4-nitropyrazole by reacting 4-nitropyrazole with 2-bromoethanol.[7]

-

Materials: 4-Nitro-1H-pyrazole, 2-bromo-1-methoxyethane (or 2-chloro-1-methoxyethane), Potassium Carbonate (K₂CO₃), Acetonitrile (or DMF).

-

Procedure:

-

To a solution of 4-nitro-1H-pyrazole in acetonitrile, add anhydrous potassium carbonate.

-

Add 2-bromo-1-methoxyethane to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can then be purified by column chromatography.

-

Purification Techniques

-

Column Chromatography: The crude product from the N-alkylation step should be purified using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a suitable eluent system.

-

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed to obtain a highly pure compound.

Analytical Characterization

A rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Workflow for Analytical Characterization

Caption: Systematic workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

4.2.1 Protocol for NMR Sample Preparation and Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire both ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled experiment should be performed.

4.2.2 Predicted Spectral Features

-

¹H NMR:

-

Two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyrazole ring.

-

A triplet at approximately δ 4.2-4.5 ppm for the methylene group attached to the pyrazole nitrogen (-N-CH₂ -CH₂-O-).

-

A triplet at approximately δ 3.6-3.9 ppm for the methylene group adjacent to the ether oxygen (-N-CH₂-CH₂ -O-).

-

A singlet at approximately δ 3.3-3.5 ppm for the methoxy group (-O-CH₃ ).

-

-

¹³C NMR:

-

Two signals in the aromatic region for the pyrazole ring carbons. The carbon bearing the nitro group will be significantly downfield.

-

A signal around δ 50-60 ppm for the methylene carbon attached to the pyrazole nitrogen.

-

A signal around δ 70-75 ppm for the methylene carbon adjacent to the ether oxygen.

-

A signal around δ 58-60 ppm for the methoxy carbon.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

4.3.1 Protocol for MS Analysis

-

Instrumentation: High-Resolution Mass Spectrometry (HRMS) with an Electrospray Ionization (ESI) source is recommended.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Analysis: The analysis will provide the exact mass of the molecular ion ([M+H]⁺ or [M+Na]⁺), which should be consistent with the molecular formula C₆H₉N₃O₃.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of key functional groups.

4.4.1 Protocol for IR Analysis

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Expected Vibrational Bands:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

-

C-H stretching vibrations for the aromatic and aliphatic protons around 3100-2850 cm⁻¹.

-

C=N and C=C stretching vibrations for the pyrazole ring in the 1600-1450 cm⁻¹ region.

-

A prominent C-O stretching vibration for the ether linkage around 1150-1085 cm⁻¹.

-

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a synthesized compound.

4.5.1 HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (both with 0.1% formic acid or TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV detector at a wavelength where the compound absorbs (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy) |

| Injection Volume | 10 µL |

Safety and Handling

While a specific toxicology profile for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Nitroaromatic compounds can be toxic and potentially mutagenic.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation, ingestion, and skin contact.

-

Refer to the Safety Data Sheet (SDS) for any available specific handling and disposal information.

Conclusion

This compound is a synthetically accessible molecule that incorporates the medicinally significant pyrazole scaffold with functional groups known to modulate physicochemical and pharmacological properties. This guide has provided a comprehensive technical overview, including its properties, a plausible and robust synthetic route, and a detailed workflow for its analytical characterization. The information presented herein serves as a foundational resource for researchers, enabling the confident synthesis and characterization of this compound for further investigation in the pursuit of novel therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. omicsonline.org [omicsonline.org]

- 6. 948570-75-0|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

Unveiling the Molecular Strategy of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole: A Technical Guide to Elucidating its Mechanism of Action

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active agents.[1][2][3][4] The compound 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole represents a novel chemical entity with unexplored biological potential. This technical guide presents a comprehensive, hypothesis-driven framework for the systematic elucidation of its mechanism of action. In the absence of direct empirical data for this specific molecule, we leverage established knowledge of its core components—the 4-nitropyrazole moiety and the N-substituted side chain—to propose plausible biological activities. This document serves as a roadmap for researchers, detailing the scientific rationale, experimental protocols, and data interpretation required to investigate its potential as an enzyme inhibitor or a bioreductive prodrug. We provide in-depth, step-by-step methodologies for cytotoxicity screening, target identification, and mechanistic validation, alongside visual workflows and pathway diagrams to guide the research process.

Introduction: Deconstructing a Molecule of Interest

The therapeutic landscape is rich with drugs built upon the pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5][6] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, presents two key structural features that are likely to govern its biological activity: the 4-nitropyrazole core and the N-(2-methoxyethyl) substituent.

The 4-nitro group is a potent electron-withdrawing moiety that significantly influences the electronic properties of the pyrazole ring.[7][8] This can enhance binding interactions with biological targets and is a common feature in compounds with antimicrobial and anticancer properties.[7][9] Furthermore, the nitro group can undergo bioreduction in hypoxic environments, a characteristic exploited in the design of targeted cancer therapies.[10][11] The N-(2-methoxyethyl) side chain, on the other hand, is anticipated to modulate the compound's physicochemical properties, such as solubility and membrane permeability, which are critical for drug efficacy.

Given these structural attributes, we propose two primary, testable hypotheses for the mechanism of action of this compound:

-

Hypothesis A: Targeted Enzyme Inhibition. The compound acts as a specific inhibitor of a key cellular enzyme, a common mechanism for pyrazole-based drugs.[12][13][14]

-

Hypothesis B: Bioreductive Prodrug Activity. The compound is selectively activated in low-oxygen environments, characteristic of solid tumors or anaerobic bacteria, leading to the formation of cytotoxic reactive species.[8][10]

This guide will provide the experimental framework to rigorously test these hypotheses.

Proposed Mechanisms of Action: A Dichotomy of Possibilities

Hypothesis A: The Precision of Enzyme Inhibition

Many N-substituted pyrazoles exert their therapeutic effects by inhibiting specific enzymes. For instance, various pyrazole derivatives are known to inhibit nitric oxide synthase (NOS) and cytochrome P450 enzymes.[12][13][15] The electronic and steric properties of this compound may allow it to fit into the active site of a specific enzyme, disrupting its catalytic activity. The 4-nitro group could form hydrogen bonds or other electrostatic interactions with active site residues, while the N-(2-methoxyethyl) group could occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Hypothesis B: The Strategy of Bioreductive Activation

The 4-nitro group is a key feature of many prodrugs that are activated under hypoxic conditions.[10] In such environments, one- and two-electron reductases, often overexpressed in tumor cells, can reduce the nitro group to form highly reactive nitroso, hydroxylamino, and amino species.[8][11] These reactive metabolites can then form covalent bonds with cellular macromolecules, such as DNA and proteins, leading to cellular damage and apoptosis.[8] This mechanism offers the potential for selective cytotoxicity against cancer cells in solid tumors, while sparing healthy, well-oxygenated tissues.[10]

Experimental Validation: A Step-by-Step Guide

This section provides a detailed experimental workflow to investigate the mechanism of action of this compound.

Synthesis and Characterization

A plausible synthetic route involves the N-alkylation of 4-nitropyrazole with 1-bromo-2-methoxyethane.[16][17]

Protocol:

-

To a solution of 4-nitropyrazole in a suitable solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3 or NaH) and stir at room temperature.

-

Add 1-bromo-2-methoxyethane dropwise to the reaction mixture.

-

Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.

-

After completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Initial Phenotypic Screening

3.2.1. Cytotoxicity Assessment

The initial step is to determine the cytotoxic potential of the compound across a panel of relevant cell lines.

Protocol: MTT Assay

-

Cell Seeding: Seed cells (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth). A detailed protocol for the MTT assay can be found in various sources.[18][19]

Investigating the Mechanism of Action

3.3.1. Testing for Enzyme Inhibition (Hypothesis A)

Protocol: In Vitro Kinase Assay (as an example)

-

Reaction Setup: In a microplate, combine a purified kinase, its specific substrate, and ATP in a suitable reaction buffer.

-

Inhibitor Addition: Add varying concentrations of this compound.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

-

Detection: Quantify kinase activity by measuring the amount of phosphorylated substrate, often using a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the remaining ATP.

-

Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Protocol: Drug Affinity Responsive Target Stability (DARTS) This method identifies direct binding targets without modifying the compound.[20][21]

-

Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest.

-

Compound Incubation: Incubate aliquots of the lysate with varying concentrations of this compound and a vehicle control.

-

Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.

-

Quenching and SDS-PAGE: Stop the digestion and run the samples on an SDS-PAGE gel.

-

Analysis: Visualize the protein bands by Coomassie staining or Western blotting for a candidate protein. A protein that is protected from degradation in the presence of the compound is a potential direct target.

3.3.2. Testing for Bioreductive Prodrug Activity (Hypothesis B)

Protocol: In Vitro Nitroreductase Assay

-

Reaction Mixture: Prepare a reaction mixture containing a purified nitroreductase enzyme, a cofactor (e.g., NADH or NADPH), and this compound in a suitable buffer.

-

Incubation: Incubate the reaction under anaerobic conditions.

-

Analysis: Monitor the reduction of the nitro group by observing the decrease in absorbance at a specific wavelength (nitroaromatics often have a characteristic UV-Vis spectrum) or by measuring the consumption of the cofactor.

Protocol: Comet Assay (Single Cell Gel Electrophoresis) This assay detects DNA strand breaks.

-

Cell Treatment: Treat cells with this compound.

-

Cell Embedding: Embed the treated cells in agarose on a microscope slide.

-

Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (with strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize under a microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.

Protocol: Ames Test (Bacterial Reverse Mutation Assay) This test assesses the mutagenic potential of a compound.[22]

-

Bacterial Strains: Use specific strains of Salmonella typhimurium that are histidine auxotrophs.

-

Exposure: Expose the bacteria to various concentrations of this compound, both with and without a metabolic activation system (S9 mix).

-

Plating: Plate the treated bacteria on a histidine-deficient medium.

-

Incubation and Counting: Incubate the plates and count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cell Type | IC50 (µM) ± SD |

|---|---|---|

| Cell Line A | e.g., Lung Cancer | |

| Cell Line B | e.g., Breast Cancer |

| Cell Line C | e.g., Normal Fibroblast | |

Table 2: Enzyme Inhibition Profile

| Enzyme | IC50 (µM) ± SD |

|---|---|

| Kinase 1 | |

| Kinase 2 |

| NOS | |

Conclusion and Future Directions

This guide provides a comprehensive, hypothesis-driven approach to elucidating the mechanism of action of this compound. By systematically evaluating its potential as both a targeted enzyme inhibitor and a bioreductive prodrug, researchers can efficiently uncover its biological activity. The experimental protocols outlined herein are robust and well-established in the field of drug discovery. Should the initial hypotheses prove inconclusive, broader, unbiased approaches such as affinity-based target identification coupled with mass spectrometry, or global transcriptomic and proteomic analyses, can be employed to identify the compound's cellular targets and affected pathways.[23][24][25] A thorough understanding of its mechanism of action is the critical first step in developing this novel pyrazole derivative into a potential therapeutic agent.

References

- 1. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diverse Pharmacological Potential of different Substituted Pyrazo...: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro. Increased effectiveness after induction by pyrazole and 4-methylpyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Experimental training in molecular pharmacology education based on drug–target interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

The Multifaceted Biological Activities of Nitropyrazole Derivatives: A Technical Guide for Researchers

Introduction: The Pyrazole Scaffold and the Potentiating Role of the Nitro Group

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry and agrochemistry.[1][2] Its structural versatility and ability to participate in various biological interactions have led to the development of numerous therapeutic agents and pesticides.[3][4] The introduction of a nitro (NO₂) group onto the pyrazole ring dramatically influences the molecule's physicochemical properties, including its electron density, lipophilicity, and hydrogen bonding capacity. These modifications, in turn, can significantly enhance or modulate its biological activity, giving rise to a diverse array of potent nitropyrazole derivatives.[5][6] This technical guide provides an in-depth exploration of the significant biological activities of nitropyrazole derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. We will delve into the underlying mechanisms of action, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for the evaluation of these compounds, empowering researchers to advance their discovery and development efforts in this promising chemical space.

I. Antimicrobial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Nitropyrazole derivatives have emerged as a promising class of antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[7][8] The presence of the electron-withdrawing nitro group is often crucial for their antimicrobial efficacy.

Mechanism of Action

The antimicrobial action of nitropyrazole derivatives is often multifaceted. In many nitro-heterocyclic compounds, the mechanism involves the enzymatic reduction of the nitro group by microbial nitroreductases under anaerobic or microaerophilic conditions. This process generates reactive nitroso and hydroxylamine intermediates and ultimately cytotoxic nitro radicals. These reactive species can indiscriminately damage a variety of cellular macromolecules, including DNA, proteins, and lipids, leading to metabolic dysfunction and cell death.[9] This non-specific mode of action can be advantageous in overcoming specific resistance mechanisms that target a single enzyme or pathway.[10]

Some nitropyrazole derivatives may also exhibit more specific mechanisms. For instance, certain compounds have been shown to disrupt bacterial cell wall synthesis or interfere with nucleic acid replication.[10] The precise mechanism can be highly dependent on the substitution pattern of the pyrazole ring and the specific microbial species.

Structure-Activity Relationship (SAR) Insights

-

Position of the Nitro Group: The position of the nitro group on the pyrazole ring significantly impacts activity. Often, derivatives with the nitro group at the 3- or 5-position exhibit potent antimicrobial effects.

-

Substituents on the Pyrazole Ring: The nature and position of other substituents can modulate the antimicrobial spectrum and potency. For example, the introduction of lipophilic groups can enhance cell membrane penetration.

-

Aryl Substituents: Phenyl rings attached to the pyrazole core, particularly those with halogen or other electron-withdrawing groups, have been shown to contribute to enhanced antimicrobial activity.[7]

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | S. aureus ATCC 25923 | Varies | [7] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | E. coli ATCC 25922 | Varies | [7] |

| 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | Candida species | Varies | [7] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | E. coli | 0.25 | [11] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | S. epidermidis | 0.25 | [11] |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Aspergillus niger | 1 | [11] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of nitropyrazole derivatives using the broth microdilution method, a standard procedure for quantifying antimicrobial activity.[12]

Materials:

-

Test nitropyrazole compounds

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates (sterile)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth with DMSO)

-

Spectrophotometer (plate reader)

Procedure:

-

Compound Preparation: Prepare a stock solution of the nitropyrazole compound in sterile DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in the appropriate broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound, as well as to the positive and negative control wells.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a plate reader.

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The pyrazole scaffold is a cornerstone in the design of numerous anticancer agents, and nitropyrazole derivatives have demonstrated significant potential in this therapeutic area.[13][14][15] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways that drive cancer cell proliferation, survival, and metastasis.

Mechanism of Action

Nitropyrazole derivatives exert their anticancer effects through various mechanisms, including:

-

Kinase Inhibition: Many nitropyrazoles act as inhibitors of protein kinases that are critical for cancer cell signaling. Cyclin-dependent kinases (CDKs), which regulate the cell cycle, are a common target.[13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis. Other targeted kinases include those involved in angiogenesis, such as VEGFR, and proliferation pathways like EGFR and PI3K/AKT.[16]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction, or the extrinsic pathway involving death receptors.[17]

-

DNA Binding and Damage: Some nitropyrazole derivatives can intercalate with DNA or induce DNA damage, leading to the activation of DNA damage response pathways and ultimately cell death.[16]

Signaling Pathway Visualization

References

- 1. Page loading... [guidechem.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and herbicidal activity of novel pyrazole aromatic ketone analogs as HPPD inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nebiolab.com [nebiolab.com]

- 15. Identification of 4-hydroxyphenylpyruvate dioxygenase inhibitors by virtual screening, molecular docking, molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Synthesis Protocol: 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole

Abstract: This document provides a comprehensive guide for the synthesis of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole, a key heterocyclic building block in medicinal chemistry. Pyrazole scaffolds are prevalent in numerous FDA-approved drugs, valued for their metabolic stability and versatile biological activity.[1][2] This protocol details a robust and reproducible method for the N-alkylation of 4-nitro-1H-pyrazole, a common and efficient strategy for generating substituted pyrazole derivatives.[3][4] We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, outline characterization methods, and offer expert insights into potential challenges and optimization. This guide is intended for researchers and scientists in organic synthesis and drug development.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in modern drug discovery, forming the core of therapeutics ranging from anti-inflammatory agents like Celecoxib to kinase inhibitors used in oncology.[1][2] Its unique electronic properties, including the ability of its nitrogen atoms to act as hydrogen bond donors and acceptors, make it an ideal pharmacophore for interacting with biological targets.[2]

The target molecule, this compound, incorporates three key features:

-

The Pyrazole Core: A stable aromatic heterocycle.

-

The 4-Nitro Group: A strong electron-withdrawing group that modulates the electronics of the ring and can serve as a handle for further chemical transformations, such as reduction to an amino group.

-

The N-(2-Methoxyethyl) Side Chain: This group enhances lipophilicity and introduces conformational flexibility, which can be crucial for optimizing binding to a target protein.

The synthesis described herein proceeds via a direct N-alkylation of 4-nitro-1H-pyrazole. This is a classic nucleophilic substitution reaction (Sₙ2), a cornerstone of synthetic organic chemistry.[3] The choice of a strong base and an aprotic polar solvent is critical for efficiently deprotonating the pyrazole nitrogen and facilitating the substitution, respectively.

Reaction Scheme and Mechanism

Scheme 1: Synthesis of this compound

Reaction Mechanism: The reaction proceeds via a two-step Sₙ2 mechanism:

-

Deprotonation: The acidic proton on the N-1 nitrogen of 4-nitro-1H-pyrazole (pKa ≈ 9.5-10.5) is abstracted by a strong base, such as sodium hydride (NaH). This generates a resonance-stabilized pyrazolate anion, which is a potent nucleophile. The use of an aprotic solvent like N,N-Dimethylformamide (DMF) is advantageous as it solvates the cation (Na⁺) without interfering with the nucleophilicity of the anion.

-

Nucleophilic Attack: The pyrazolate anion then attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide leaving group. Since 4-nitro-1H-pyrazole is symmetrical, alkylation occurs equivalently at either nitrogen atom, leading to a single desired product without the formation of regioisomers, a common challenge in the alkylation of unsymmetrical pyrazoles.[2][5][6][7]

Below is a diagram illustrating the core mechanistic steps.

Caption: Simplified workflow of the N-alkylation mechanism.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity (mmol) | Amount | Supplier Notes |

| 4-Nitro-1H-pyrazole | 113.08 | 10.0 | 1.13 g | Commercially available |

| Sodium Hydride (NaH) | 24.00 | 12.0 | 0.48 g (60% in oil) | Handle with extreme care under inert gas |

| 1-Bromo-2-methoxyethane | 138.99 | 11.0 | 1.03 mL (1.53 g) | Corrosive and lachrymator |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 30 mL | Anhydrous grade |

| Ethyl Acetate (EtOAc) | 88.11 | - | ~200 mL | Reagent grade for extraction/chromatography |

| Hexanes | - | - | ~200 mL | Reagent grade for chromatography |

| Saturated aq. NH₄Cl | - | - | ~50 mL | For quenching |

| Brine | - | - | ~50 mL | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | ~5 g | For drying |

Synthesis Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

Safety First: This reaction involves sodium hydride, which is highly flammable and reacts violently with water. All steps must be performed in a certified fume hood under an inert atmosphere (Nitrogen or Argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Reaction Setup:

-

Place a stir bar into a 100 mL round-bottom flask.

-

Dry the flask thoroughly with a heat gun under vacuum and backfill with an inert gas.

-

Add 4-nitro-1H-pyrazole (1.13 g, 10.0 mmol) to the flask.

-

Add anhydrous DMF (30 mL) via syringe. Stir the mixture until the solid dissolves.

-

Cool the flask to 0°C in an ice bath.

-

-

Deprotonation:

-

While stirring at 0°C, carefully add sodium hydride (0.48 g of 60% dispersion in mineral oil, 12.0 mmol) to the solution in small portions.

-

Causality Insight: Adding NaH portion-wise controls the rate of hydrogen gas evolution, preventing excessive foaming and a potential exotherm. The slight excess (1.2 eq) ensures complete deprotonation of the pyrazole.

-

Stir the resulting suspension at 0°C for 15-20 minutes. The solution may become slightly cloudy.

-

-

Alkylation:

-

Slowly add 1-bromo-2-methoxyethane (1.03 mL, 11.0 mmol) to the reaction mixture dropwise via syringe over 5 minutes.

-

Causality Insight: A small excess of the alkylating agent (1.1 eq) drives the reaction to completion. A slow addition rate helps to manage any potential exotherm from the Sₙ2 reaction.

-

Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

-

Reaction Monitoring:

-

Let the reaction stir at room temperature for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The product spot should appear at a higher Rf value than the starting 4-nitropyrazole.

-

-

Work-up and Extraction:

-

Once the reaction is complete (disappearance of the starting material by TLC), cool the flask back to 0°C.

-

Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (~20 mL) to destroy any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL).

-

Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of 20% to 50% ethyl acetate in hexanes is typically effective.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or solid.

-

Characterization and Expected Results

The identity and purity of the final product should be confirmed by spectroscopic methods.

-

Yield: Expected yield is typically in the range of 75-90%.

-

Appearance: Pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃): The expected proton NMR spectrum will show characteristic signals.[8]

-

δ ~8.2 ppm (s, 1H, pyrazole H5)

-

δ ~8.0 ppm (s, 1H, pyrazole H3)

-

δ ~4.4 ppm (t, 2H, N-CH₂-CH₂-O)

-

δ ~3.8 ppm (t, 2H, N-CH₂-CH₂-O)

-

δ ~3.3 ppm (s, 3H, O-CH₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~140.0 (C4-NO₂)

-

δ ~138.0 (C5)

-

δ ~128.0 (C3)

-

δ ~70.0 (N-CH₂-CH₂)

-

δ ~59.0 (O-CH₃)

-

δ ~52.0 (N-CH₂)

-

-

Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 172.07.

Troubleshooting and Field Insights

-

Incomplete Reaction: If TLC shows significant starting material remaining after 6 hours, the reaction can be gently heated to 40-50°C for a few hours. This may indicate insufficient activation (poor quality NaH) or a less reactive alkylating agent.

-

Purification Issues: The mineral oil from the NaH dispersion will be present in the crude product. It is typically less polar than the desired product and will elute first during column chromatography.

-

Alternative Bases: While NaH is highly effective, other bases like potassium carbonate (K₂CO₃) can also be used, though they may require higher temperatures and longer reaction times.[4][7]

Conclusion

This application note provides a reliable and well-characterized protocol for the synthesis of this compound. By understanding the underlying mechanism and paying close attention to the experimental details, particularly the anhydrous and inert conditions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and broader chemical synthesis.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]

- 6. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound(948570-75-0) 1H NMR spectrum [chemicalbook.com]

Application Notes & Protocols: 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole as a Chemical Probe for Cellular Hypoxia and Nitroreductase Activity

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(2-Methoxyethyl)-4-nitro-1H-pyrazole as a chemical probe. While pyrazole derivatives are known for a wide range of biological activities, this guide focuses on the specific potential of the 4-nitro-substituted pyrazole scaffold as an activatable probe for detecting hypoxic microenvironments and monitoring nitroreductase (NTR) enzyme activity in living cells.[1][2][3] The protocols herein are based on the well-established bioreductive activation mechanism of nitroaromatic compounds.[4][5]

Background and Rationale

1.1 The Pyrazole Scaffold in Chemical Biology Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][6] Their synthetic tractability and stable aromatic structure make them excellent scaffolds for the design of chemical probes and chemosensors.[2][7]

1.2 The Nitroaromatic Moiety as a Bioreductive Trigger The defining feature of this compound for its use as a chemical probe is the 4-nitro group. Nitroaromatic compounds are known to be electron-affinic and can undergo enzymatic reduction under specific biological conditions.[5] This bioreduction is central to two key applications:

-

Detection of Hypoxia: In the low-oxygen (hypoxic) environments characteristic of solid tumors, the nitro group can be reduced by various endogenous reductase enzymes (e.g., NADPH:cytochrome P450 reductase).[5][8] In well-oxygenated (normoxic) tissues, molecular oxygen rapidly re-oxidizes the initially formed nitro radical anion in a "futile cycle," preventing further reduction. This differential processing allows nitroaromatic compounds to selectively accumulate or become activated in hypoxic regions, making them powerful tools for imaging tumor hypoxia.[4][5]

-

Detection of Nitroreductase (NTR) Activity: Certain bacterial and some mammalian cells express nitroreductase (NTR) enzymes. These flavoenzymes efficiently catalyze the reduction of a nitro group to its corresponding amine, typically using NADH or NADPH as an electron donor.[9][10] Since NTR activity is generally absent in most mammalian cells, it can be used as a unique biomarker for the presence of NTR-expressing cells or bacteria. This principle is exploited in Gene-Directed Enzyme Prodrug Therapy (GDEPT).[10]

The reduction of the nitro group to an amine induces a significant change in the electronic properties of the pyrazole ring, a feature that can be harnessed to trigger a detectable signal, such as fluorescence.

Proposed Mechanism of Action

The utility of this compound as a probe is based on an activation-upon-reduction mechanism. The core hypothesis is that the nitro-substituted pyrazole is non-fluorescent or weakly fluorescent (a "pro-fluorophore"). Upon enzymatic reduction of the nitro group to the corresponding amine, the resulting 4-amino-1-(2-methoxyethyl)-1H-pyrazole becomes highly fluorescent.

This "turn-on" mechanism provides a high signal-to-noise ratio, as the signal is only generated in the presence of the activating stimulus (hypoxia or NTR).[11][12]

References

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Properties of Pyrazoles | Encyclopedia MDPI [encyclopedia.pub]

- 8. The chemistry and radiochemistry of hypoxia-specific, radiohalogenated nitroaromatic imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of a Bioluminescent Nitroreductase Probe for Preclinical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activatable Molecular Probes for Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Pyrazole Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold - A Privileged Structure in Drug Discovery